molecular formula C6H6N2O B13909500 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one

1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one

Cat. No.: B13909500
M. Wt: 122.12 g/mol
InChI Key: JSECHBDNJGLARA-UHFFFAOYSA-N
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Description

4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one is a heterocyclic compound that features a fused pyrrole and pyrrolone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one typically involves a multi-step process. One common method involves the reaction of α,γ-diazido-α,β-unsaturated esters with 1,3-dicarbonyl compounds. This reaction proceeds through a series of steps, including substitution, alkylation, and lactam formation .

Industrial Production Methods

While specific industrial production methods for 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of different hydrogenated products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrrolone derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

4,5-dihydro-1H-pyrrolo[3,4-b]pyrrol-6-one

InChI

InChI=1S/C6H6N2O/c9-6-5-4(3-8-6)1-2-7-5/h1-2,7H,3H2,(H,8,9)

InChI Key

JSECHBDNJGLARA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)NC=C2

Origin of Product

United States

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